Cas no 321744-18-7 (methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate)
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- (1R,2R,4R)-N-BOC-1-AMINO-2-HYDROXYCYCLOPENTANE-4-CARBOXYLIC ACID METHYL ESTER
- Cyclopentanecarboxylicacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, methyl ester,(1R,3R,4R)-
- AC1MC1CF
- AG-F-07480
- CTK4G8338
- KB-62542
- Methyl(1R,3R,4R)NBOC3amino4hydroxycyclopentanecarboxylate
- SureCN7199989
- methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate
- (1R,3R,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate
- SCHEMBL7199989
- 321744-18-7
- (1R,3R,4R)-Methyl3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate
- methyl (1R,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
- Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate
- DTXSID40370350
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- Inchi: 1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8-,9-/m1/s1
- InChI Key: SSATZBUCOTXXGA-IWSPIJDZSA-N
- SMILES: O[C@@H]1C[C@H](C(=O)OC)C[C@H]1NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 259.14203
- Monoisotopic Mass: 259.141973
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.7
- Topological Polar Surface Area: 84.9
Experimental Properties
- Color/Form: White powder
- Density: 1.1623 (rough estimate)
- Boiling Point: 402.56°C (rough estimate)
- Flash Point: 182.4°C
- Refractive Index: 1.4596 (estimate)
- PSA: 84.86
- LogP: 1.21450
- Solubility: Not available
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate Security Information
- Safety Instruction: 24/25
- Safety Term:S24/25
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ07291-100MG |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate |
321744-18-7 | 95% | 100MG |
¥ 1,603.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ07291-250MG |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate |
321744-18-7 | 95% | 250MG |
¥ 2,560.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ07291-500MG |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate |
321744-18-7 | 95% | 500MG |
¥ 4,270.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ07291-1G |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate |
321744-18-7 | 95% | 1g |
¥ 6,402.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ07291-5G |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate |
321744-18-7 | 95% | 5g |
¥ 19,206.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ07291-100mg |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate |
321744-18-7 | 95% | 100mg |
¥1604.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ07291-250mg |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate |
321744-18-7 | 95% | 250mg |
¥2561.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ07291-500mg |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate |
321744-18-7 | 95% | 500mg |
¥4269.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ07291-1g |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate |
321744-18-7 | 95% | 1g |
¥6402.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ07291-5g |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate |
321744-18-7 | 95% | 5g |
¥19206.0 | 2024-04-20 |
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate Suppliers
methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate
Comprehensive Overview of Methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate (CAS No. 321744-18-7)
Methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate (CAS No. 321744-18-7) is a chiral cyclopentane derivative with significant applications in pharmaceutical synthesis and organic chemistry. This compound, often referred to as a Boc-protected amino cyclopentanol ester, is a key intermediate in the production of bioactive molecules, particularly in the development of antiviral and anticancer agents. Its unique stereochemistry and functional groups make it a versatile building block for asymmetric synthesis.
The growing interest in chiral intermediates like methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate stems from the demand for enantioselective drugs. Researchers and pharmaceutical companies are increasingly focusing on stereospecific synthesis to improve drug efficacy and reduce side effects. This compound's tert-butoxycarbonyl (Boc) group provides excellent protection for the amino functionality, enabling further chemical modifications without unwanted side reactions.
In recent years, the compound has gained attention due to its role in protease inhibitor development, a hot topic in antiviral drug research. With the global emphasis on infectious disease treatment, particularly after the COVID-19 pandemic, the search for novel antiviral scaffolds has intensified. The cyclopentane core of this molecule offers structural advantages for binding to viral enzymes, making it a valuable template for drug discovery programs.
From a synthetic chemistry perspective, the hydroxyl and ester functionalities in methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate allow for diverse transformations. Chemists frequently employ this compound in ring-opening reactions, cross-coupling processes, and stereospecific derivatization. The presence of both hydrogen bond donor (hydroxyl) and hydrogen bond acceptor (carbonyl) groups enhances its molecular recognition properties, which is crucial for medicinal chemistry applications.
The compound's stability under various conditions makes it particularly useful for multistep synthesis. The Boc protecting group can be selectively removed under mild acidic conditions without affecting other sensitive functionalities in the molecule. This characteristic has made CAS No. 321744-18-7 a preferred choice for constructing complex molecular architectures in total synthesis projects and natural product derivatization.
Analytical characterization of methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. The compound's high purity is essential for pharmaceutical applications, driving the development of improved purification methods and analytical protocols. Recent advancements in continuous flow chemistry have also explored the efficient production of such stereochemically complex intermediates.
Environmental considerations in chemical synthesis have brought attention to the green chemistry aspects of producing compounds like methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate. Researchers are investigating catalytic asymmetric methods and biocatalytic approaches to prepare such chiral building blocks with reduced waste generation and energy consumption. These developments align with the pharmaceutical industry's growing commitment to sustainable manufacturing practices.
The future outlook for CAS No. 321744-18-7 appears promising as drug discovery efforts continue to explore cyclopentane-based pharmacophores. Its structural features make it particularly relevant for addressing current challenges in drug resistance and selective targeting of biological pathways. As computational methods like AI-assisted drug design become more sophisticated, the demand for well-characterized chiral intermediates like this compound is expected to grow significantly.
321744-18-7 (methyl (1R,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylate) Related Products
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